Introduction: The Strategic Importance of 7-Bromo-5-fluoro-1H-indazole in Modern Medicinal Chemistry
Introduction: The Strategic Importance of 7-Bromo-5-fluoro-1H-indazole in Modern Medicinal Chemistry
An In-Depth Technical Guide to 7-Bromo-5-fluoro-1H-indazole
The indazole scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Compounds incorporating the indazole nucleus exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties.[1][2] Within this critical class of heterocycles, 7-Bromo-5-fluoro-1H-indazole emerges as a highly valuable and strategically functionalized building block for synthetic and medicinal chemists.
This guide provides a comprehensive technical overview of 7-Bromo-5-fluoro-1H-indazole, covering its core physicochemical properties, robust synthetic methodologies, critical applications in drug development, and essential safety protocols. The strategic placement of both a bromine and a fluorine atom on the indazole core offers researchers a versatile platform for molecular elaboration. The bromine atom at the 7-position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents. Simultaneously, the fluorine atom at the 5-position can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. This dual functionalization makes 7-Bromo-5-fluoro-1H-indazole a coveted intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapies and protein degraders.[3]
Physicochemical & Structural Properties
A thorough understanding of a compound's properties is fundamental to its effective application in research and development. The key characteristics of 7-Bromo-5-fluoro-1H-indazole are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1100214-35-4 | [3][4][5] |
| Molecular Formula | C₇H₄BrFN₂ | [3][4][5] |
| Molecular Weight | 215.022 g/mol | [3][4] |
| Appearance | Powder | [6] |
| Purity | Typically ≥95-97% | [3][4] |
| Storage Conditions | Room Temperature, Sealed in Dry Environment | [3][4] |
| Canonical SMILES | FC1=CC(Br)=C2NN=CC2=C1 | [5] |
| InChI Key | VZOXHKFHHCLLPN-UHFFFAOYSA-N | [5] |
Synthetic Strategies and Methodologies
Proposed Synthetic Workflow
A plausible synthetic route starting from a commercially available precursor, such as 2-amino-3-bromo-5-fluorotoluene, is outlined below. This method, known as the Jacobson indazole synthesis, involves the formation of a diazonium salt which then undergoes cyclization.
Caption: Generalized workflow for the synthesis of 7-Bromo-5-fluoro-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations found in the literature.[7][8]
-
Diazotization:
-
Dissolve the starting aniline (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-water bath. The maintenance of low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, keeping the internal temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete conversion.
-
-
Cyclization & Work-up:
-
Allow the reaction mixture to warm to room temperature or apply gentle heat. The cyclization to the indazole ring system often proceeds spontaneously upon warming.
-
Once the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to a pH of ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). The choice of solvent depends on the product's solubility.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity.
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Applications in Drug Discovery: A Versatile Scaffolding Tool
7-Bromo-5-fluoro-1H-indazole is not an end-product therapeutic itself but rather a high-value intermediate. Its utility lies in its capacity to serve as a foundational core for generating diverse libraries of novel chemical entities.
Key Application Areas:
-
Protein Degradation (PROTACs): The compound is explicitly categorized as a "Protein Degrader Building Block".[3] This implies its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, the indazole core can serve as a ligand for a target protein of interest or as a stable linker component. The bromine atom is the key synthetic handle for coupling the indazole moiety to the other components of the PROTAC molecule (the E3 ligase ligand and the linker).
-
Kinase Inhibitors: The indazole scaffold is prevalent in numerous kinase inhibitors. The N-H proton of the pyrazole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The bromine at the 7-position allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket, enabling chemists to fine-tune selectivity and potency.
-
Structure-Activity Relationship (SAR) Studies: The dual halogenation is ideal for systematic SAR exploration. The 7-bromo position can be derivatized to probe one region of a target's binding site, while the 5-fluoro group provides a fixed point of modulation, influencing the electronics and metabolic stability of the entire series.
Caption: Role of 7-Bromo-5-fluoro-1H-indazole as a versatile drug discovery intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 7-Bromo-5-fluoro-1H-indazole is essential for ensuring researcher safety. The compound is classified as harmful and an irritant.
GHS Hazard Information:
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Pictogram: GHS07 (Exclamation mark)[5]
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Signal Word: Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
-
P260/P261: Do not breathe dust/fume/gas/mist/vapours/spray.[5][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] The compound should be kept in a desiccated environment to prevent hydrolysis.
Conclusion
7-Bromo-5-fluoro-1H-indazole is a quintessential example of a modern chemical building block, engineered for versatility and efficiency in medicinal chemistry programs. Its pre-installed synthetic handles and modulating fluorine atom provide a robust platform for the rapid generation of diverse and potent bioactive molecules. From kinase inhibitors to next-generation protein degraders, the strategic application of this intermediate empowers researchers to accelerate the discovery and development of novel therapeutics. A comprehensive understanding of its properties, synthesis, and safe handling procedures is paramount to fully leveraging its potential in the laboratory.
References
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- Aladdin Scientific. (n.d.). 7-Bromo-5-fluoro-1H-indazole, min 97%, 1 gram.
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- Guidechem. (2021). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
- Taylor & Francis Online. (2020). Indazole – Knowledge and References.
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Lead Sciences. (n.d.). 7-Bromo-5-fluoro-1H-indazole.
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- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.
- BLD Pharm. (n.d.). 7-Bromo-5-fluoro-1H-indazole-3-carboxylic acid.
- ChemicalBook. (n.d.). 1H-Indazole,5-broMo-7-fluoro-.
- IndiaMART. (n.d.). 7- bromo- 5- fluoro-1H-indazole, Grade Standard: Technical Grade.
- AiFenChem. (n.d.). 1100214-35-4 | 7-Bromo-5-fluoro-1H-indazole.
- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
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